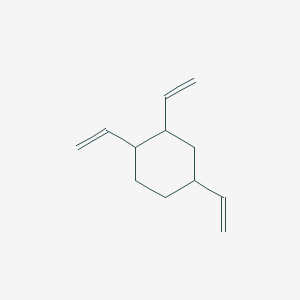

1,2,4-Trivinylcyclohexane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tris(ethenyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRQRAQRHBLCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(C(C1)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869516 | |

| Record name | Cyclohexane, 1,2,4-triethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,4-Trivinylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2855-27-8 | |

| Record name | 1,2,4-Trivinylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trivinylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2855-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,2,4-triethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,2,4-triethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2,4-triyltris(ethylene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIVINYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A97D8Z94WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Isomer Specific Syntheses of 1,2,4 Trivinylcyclohexane

Analysis of Geometric Isomers and Their Distribution

1,2,4-Trivinylcyclohexane possesses a complex stereoisomeric profile due to the orientation of the three vinyl substituents on the cyclohexane (B81311) ring.

Four primary geometric stereoisomers of this compound are recognized in research and commercial production. google.com These isomers are designated as Isomer A, Isomer B, Isomer C, and Isomer D. This nomenclature is not based on formal IUPAC stereochemical descriptors (such as cis/trans or R/S configurations) but rather on the empirical order of their elution during fractional distillation. google.com Isomer A is the most volatile and has the lowest boiling point, followed by B, C, and D, respectively. google.comgoogle.com This separation by boiling point is a critical method for both analytical characterization and preparative isolation of the individual isomers.

The distribution of isomers in a given sample of this compound is highly dependent on the synthesis and subsequent purification methods. Standard industrial synthesis, which typically involves a direct high-temperature thermal rearrangement, yields a mixture of stereoisomers where Isomer A is not the most abundant. In these conventional mixtures, the molar ratio of Isomer A to Isomer B is typically less than 2.2:1. google.comresearchgate.net

Through specialized enrichment processes, compositions with significantly higher proportions of Isomer A can be achieved. google.comgoogle.com For specific applications, such as intermediates in the synthesis of silane (B1218182) coupling agents, an enrichment of Isomer A is desirable as it demonstrates higher efficiency in subsequent reactions like hydrosilylation. researchgate.net Research has led to the development of equilibrated products where the molar ratio of Isomer A to Isomer B can be increased to a range of 2.4:1 to 3.5:1. google.comresearchgate.net Further purification via careful fractional distillation can yield compositions where this ratio is even higher, ranging from 4:1 to as much as 99.9:1. google.comresearchgate.net

Table 1: Isomer Distribution in this compound Samples

| Sample Type | Isomer A : Isomer B Molar Ratio | Example Commercial Composition (Isomers A, B, C/D) |

|---|---|---|

| Conventional Process Product | < 2.2 : 1 | N/A |

| Equilibrated Enriched Product | 2.4 : 1 to 3.5 : 1 | N/A |

| Highly Purified Enriched Product | 4:1 to 99.9 : 1 | N/A |

| Commercial Sample Example | ~3.3 : 1 | 53% A, 16% B, 31% C/D |

Methodologies for Isomer Enrichment

The selective synthesis and enrichment of a particular this compound isomer, especially Isomer A, is achieved primarily through controlled thermal processes.

The cornerstone of this compound synthesis is the thermal rearrangement of 1,5,9-cyclododecatriene (B1592173). google.com This process involves heating the precursor to induce a ring contraction and formation of the substituted cyclohexane ring. smolecule.com However, to control the stereochemical outcome, a multi-stage thermal process is employed.

The precursor, 1,5,9-cyclododecatriene (CDT), is commercially produced through the selective trimerization of butadiene. smolecule.com This reaction is typically catalyzed by systems such as titanium tetrachloride combined with ethylaluminum sesquichloride. smolecule.com The commercial process predominantly yields the cis,trans,trans-isomer of 1,5,9-cyclododecatriene (approx. 98.5%), with small amounts of other isomers like all-trans (1%) and cis,cis,trans (0.3%). smolecule.com The specific isomeric composition of the CDT starting material directly influences the initial distribution of TVCH isomers formed during the subsequent thermal rearrangement. smolecule.com

The enrichment of Isomer A is achieved through a patented two-step process that manipulates temperature and pressure to shift the isomeric equilibrium. google.comgoogle.com

Initial High-Temperature Rearrangement: Liquid 1,5,9-cyclododecatriene is first vaporized and heated in a reaction vessel to a high temperature, typically between 400°C and 600°C, under a pressure ranging from 0.101 kPa to 121.5 kPa. google.comgoogle.com This step induces the primary thermal isomerization to form a crude this compound mixture. This initial product has a low concentration of Isomer A, with an A:B molar ratio below 2.2:1. google.comresearchgate.net

Lower-Temperature Equilibration: The crude mixture from the first step is then subjected to an equilibration phase. This is conducted at a lower temperature, in a range of 180°C to 375°C, and at pressures from 0.101 kPa to 1,013 kPa. google.comresearchgate.netjustia.com This equilibration can be performed in either the vapor or liquid phase and serves to re-balance the isomer distribution, surprisingly favoring the formation of the thermodynamically preferred Isomer A. google.com This crucial second step increases the molar ratio of Isomer A to Isomer B to between 2.4:1 and 3.5:1. google.comresearchgate.net The resulting enriched mixture can then be distilled to isolate Isomer A in high purity. google.com

Table 2: Process Parameters for Thermal Enrichment of this compound Isomer A

| Process Step | Temperature Range | Pressure Range | Resulting Isomer A:B Ratio |

|---|---|---|---|

| 1. Initial Thermal Isomerization | 400°C – 600°C | 0.101 kPa – 121.5 kPa | < 2.2 : 1 |

| 2. Isomeric Equilibration | 180°C – 375°C | 0.101 kPa – 1,013 kPa | 2.4 : 1 to 3.5 : 1 |

Equilibration Techniques for Enhanced Isomer Selectivity

Impact of Isomeric Purity on Reaction Outcomes and Material Performance

The isomeric purity of this compound significantly influences its reactivity in polymerization and the properties of the resulting materials. The different spatial arrangements of the vinyl groups on the cyclohexane ring affect their accessibility to catalysts and their ability to form cross-linked networks. researchgate.net

The presence of three vinyl groups makes TVCH a highly effective cross-linking agent, enhancing the durability and stability of polymer networks. smolecule.comaip.org In applications such as coatings and adhesives, the degree and nature of this cross-linking, which is dependent on the specific isomer used, is critical. smolecule.com For example, TVCH is used to create water-stable, highly functional plasma-polymerized films when copolymerized with monomers like tetrahydrofurfuryl methacrylate (B99206) (THFMA). researchgate.netaip.org The structure of the TVCH isomer influences the density and properties of these films.

In the field of advanced materials for tires, the selective hydrosilylation of TVCH is a key process. acs.org Iron-based catalysts have shown unprecedented selectivity for the monohydrosilylation of the vinyl group at the C4 position. acs.orgacs.org This high degree of selectivity, which surpasses that of traditional platinum catalysts, is crucial for producing tires with low rolling resistance and improved traction. acs.org Computational modeling has shown that trans configurations of the vinyl groups can enhance steric accessibility for catalyst binding, thereby increasing polymerization rates. The ability to produce TVCH enriched in a specific isomer is therefore directly linked to the performance and efficiency of these advanced materials. google.com The use of isomerically pure TVCH in the synthesis of polymer monoliths for chromatography has also been shown to produce more uniform porous structures, leading to higher column efficiency. researchgate.net

Following equilibration, the enriched TVCH mixture is typically purified by fractional distillation under vacuum to isolate the desired Isomer A, which can achieve purities of over 99%.

Synthetic Pathways and Advanced Preparation Methods for 1,2,4 Trivinylcyclohexane

Fundamental Synthetic Routes from 1,5,9-Cyclododecatriene (B1592173)

The most established and commercially practiced method for synthesizing 1,2,4-trivinylcyclohexane is through the thermal rearrangement of 1,5,9-cyclododecatriene (CDT). smolecule.comgoogle.com This process involves a high-temperature, uncatalyzed sigmatropic rearrangement where the 12-membered ring of CDT contracts to form the 6-membered trivinylcyclohexane (B8502104) structure. The precursor, 1,5,9-cyclododecatriene, is typically produced via the catalytic trimerization of butadiene. smolecule.com The stereochemical makeup of the starting CDT can influence the isomer distribution of the resulting TVCH. smolecule.com

The thermal isomerization of CDT to TVCH is conducted in a specialized high-temperature reactor. The liquid CDT is first converted into a vapor in a heated vaporization chamber before being introduced into the main reaction vessel. google.com This reactor is typically a tubular or "hot-tube" design, constructed from materials capable of withstanding significant thermal stress, such as stainless steel (SS316).

The reaction is highly sensitive to several key parameters which must be precisely controlled to maximize the yield of the desired product and minimize unwanted side reactions. The process initially yields a mixture of TVCH geometric isomers, with a composition that is kinetically, rather than thermodynamically, controlled. google.com

Below is a table summarizing the typical operational parameters for the initial thermal isomerization stage.

| Parameter | Value Range | Purpose |

| Temperature | 400°C to 600°C | To provide the necessary activation energy for the sigmatropic rearrangement. google.comgoogle.com |

| Pressure | 0.101 kPa to 121.5 kPa (1 mbar to 1.2 bar) | Subatmospheric pressures facilitate the vaporization of CDT and help prevent side reactions. google.com |

| Residence Time | 1 to 15 minutes | Optimized to allow for sufficient conversion without promoting thermal decomposition. |

| Reactor Material | Stainless Steel (e.g., SS316) | To withstand high thermal stress and maintain structural integrity. |

During the high-temperature synthesis of this compound, the formation of by-products is a critical issue that can impact yield and purity. A primary side reaction is oligomerization, which can be suppressed through the use of catalytic systems. Furthermore, if the reaction temperature exceeds the optimal range (i.e., >600°C), there is an increased risk of retro-Diels-Alder reactions and other decomposition pathways, leading to the formation of lower molecular weight hydrocarbons and char, which complicates the purification process. google.com

Catalytic systems can also be employed to mitigate by-product formation. For instance, chromium oxide (Cr₂O₃) catalysts, sometimes doped with other oxides like K₂O or NiO on an alumina (B75360) support, have been shown to be effective, though they may require periodic regeneration to counter coking. google.com

Optimization of Reaction Conditions for Yield and Conversion

The initial high-temperature rearrangement of CDT produces a crude TVCH mixture where the molar ratio of Isomer A to the next higher boiling isomer (Isomer B) is typically low, in the range of 2.0:1 to 2.2:1. google.com To increase the concentration of the thermodynamically favored Isomer A, the crude product vapor is passed into a secondary equilibration vessel or a heated pipe system maintained at a lower temperature. google.com This equilibration can be performed in either the vapor or liquid phase.

Vapor-Phase Equilibration: This method involves holding the TVCH vapor at a specific temperature and residence time to allow the isomer distribution to shift towards thermodynamic equilibrium.

| Equilibration Temperature (°C) | Residence Time (min) | Resulting A:B Ratio |

| 250 | 5 | 3.2:1 |

| 300 | 10 | 4.8:1 |

| 350 | 15 | 7.1:1 |

| Data sourced from patent examples. |

Liquid-Phase Equilibration: This approach involves heating the liquid TVCH mixture in a pressurized vessel (1–10 bar) google.com. While slower, this method can achieve high purity by minimizing gas-phase side reactions. For example, heating the liquid at 200°C for 2 hours can increase the A:B ratio from 2.2:1 to 5.6:1.

Catalysts can also optimize the initial conversion. Palladium-based catalysts on supports like carbon (Pd/C) or alumina (Pd/Al₂O₃) can lower the required reaction temperature to the 450–550°C range while achieving CDT conversion rates of 95%.

Alternative Synthetic Approaches and Precursors to this compound

While the thermal rearrangement of 1,5,9-cyclododecatriene is the dominant industrial method, other synthetic pathways to this compound have been explored in academic literature. These alternative routes start from different precursors and employ various reaction types:

Direct Vinylation: This approach involves the reaction of cyclohexene (B86901) with a vinylating agent, such as a vinyl halide, under specific catalytic conditions to introduce the three vinyl groups onto the cyclohexane (B81311) ring. smolecule.com

Dehydrohalogenation: This method starts with a polyhalogenated cyclohexane derivative. The vinyl groups are then formed through the elimination of hydrogen halides using a strong base. smolecule.com

Diels-Alder Reactions: It is theoretically possible to construct the trivinylcyclohexane system using Diels-Alder cycloaddition reactions, which involve the reaction of a suitable diene with a dienophile. smolecule.com

These alternative methods are generally less common for large-scale production and are primarily of interest in academic research for exploring novel synthetic strategies. The primary precursor remains 1,5,9-cyclododecatriene, which itself is derived from butadiene. smolecule.com

Isolation and Purification Strategies for Academic Research

Following the synthesis and equilibration steps, the resulting mixture contains the desired this compound isomers, unreacted CDT, and various by-products. For both industrial and academic purposes, a high-purity product is essential. The primary method for isolating and purifying TVCH is fractional distillation under reduced pressure. google.com

This technique leverages the differences in the boiling points of the various components. Isomer A is the lowest boiling geometric isomer, with a boiling point of 85–88°C at a pressure of 20 mmHg (approximately 26.7 mbar). By carefully controlling the temperature and pressure during distillation, it is possible to selectively separate Isomer A from the higher-boiling isomers (B, C, and D), as well as from residual CDT and oligomeric by-products. Industrial-scale distillation columns can achieve purities greater than 99%.

For academic research requiring ultra-high purity, further purification steps may be employed. After fractional distillation, residual non-volatile impurities can be removed by passing the distilled product through adsorbent beds. Additionally, chromatographic techniques, such as preparative gas chromatography (GC) or liquid chromatography, can be utilized to separate the isomers with very high resolution, which is often necessary for detailed mechanistic studies or the synthesis of highly defined polymers.

Reaction Chemistry and Mechanistic Investigations of 1,2,4 Trivinylcyclohexane

Catalytic Hydrosilylation of 1,2,4-Trivinylcyclohexane

The catalytic hydrosilylation of this compound (TVCH), a molecule with three similarly reactive vinyl groups, presents a significant challenge in achieving selective functionalization. This reaction, involving the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, is of considerable industrial interest, particularly for the synthesis of organosilicon compounds used in materials science. The development of catalysts that can control the chemo-, regio-, and stereoselectivity of this transformation is crucial for producing well-defined products and avoiding statistical mixtures of mono-, bis-, and tris-silylated species.

Controlling the selectivity in the hydrosilylation of a polyolefin like this compound is a formidable task. Traditional precious metal catalysts, such as platinum-based systems, often lead to a mixture of products with low selectivity. However, recent advancements in catalysis, particularly with earth-abundant metals like iron, have enabled unprecedented levels of control over the reaction outcome.

A key objective in the hydrosilylation of TVCH is to achieve selective monohydrosilylation, as the resulting product is a valuable intermediate. The challenge lies in preventing subsequent reactions at the two remaining vinyl groups. Research has demonstrated that conventional platinum catalysts typically yield mixtures containing only about 50% of the desired monohydrosilylated product, with the remainder being di- and tri-silylated byproducts.

In a significant breakthrough, iron-based catalysts have been shown to exhibit exceptional selectivity for monohydrosilylation. Specifically, aryl-substituted bis(imino)pyridine iron dinitrogen complexes have achieved greater than 98% selectivity for the monohydrosilylated product. acs.org Furthermore, these iron catalysts display remarkable regioselectivity, directing the hydrosilylation to occur preferentially at the vinyl group attached to the C4 position of the cyclohexane (B81311) ring, with over 98% selectivity. acs.org This high degree of chemo- and regioselectivity represents a substantial improvement over established platinum systems and provides direct access to the desired 4-substituted derivative, which is a key intermediate for sulfur silane (B1218182) production used in the manufacturing of low rolling resistance tires. acs.org

| Catalyst Type | Monohydrosilylation Selectivity (%) | Regioselectivity (at C4-Position) (%) |

|---|---|---|

| Conventional Platinum Catalysts | ~50 | Random |

| Bis(imino)pyridine Iron Complexes | >98 | >98 |

The regioselectivity of hydrosilylation can follow two main pathways: Markovnikov addition, where the silyl (B83357) group attaches to the terminal carbon of the vinyl group, and anti-Markovnikov addition, where the silyl group attaches to the internal carbon. For terminal alkenes, iron-catalyzed hydrosilylation predominantly yields the anti-Markovnikov product. acs.org This trend is driven by both steric and electronic factors.

Studies utilizing bis(imino)pyridine iron complexes have consistently shown a high preference for anti-Markovnikov addition of tertiary silanes to terminal alkenes. acs.orgnih.gov Density functional theory (DFT) calculations on the mechanism of hydrosilylation catalyzed by these iron complexes support this observation, revealing that the activation enthalpy for the anti-Markovnikov hydride migration pathway is 5.1 kcal/mol lower than that for the Markovnikov pathway. nih.gov This energetic preference ensures the formation of the linear, terminally silylated product, which is often the desired isomer in synthetic applications. This inherent selectivity is a key advantage of these iron-based systems. nih.gov

The performance of a catalyst is intrinsically linked to the design of the ligand coordinating the metal center. In the context of iron-catalyzed hydrosilylation, the bis(imino)pyridine ligand framework has proven to be exceptionally versatile and effective.

Bis(imino)pyridine (PDI) iron complexes, particularly dinitrogen derivatives, have emerged as highly active and selective precatalysts for a variety of transformations, including the hydrosilylation of this compound. acs.org These complexes are typically synthesized by the reduction of a corresponding dihalide precursor in the presence of dinitrogen gas. The dinitrogen ligands are labile and can be easily displaced by the olefin substrate to enter the catalytic cycle.

The modular nature of the PDI ligand allows for systematic tuning of its steric and electronic properties by modifying the substituents on the N-aryl rings and the pyridine (B92270) backbone. acs.org This tunability is crucial for optimizing catalyst performance for specific substrates and silanes. These earth-abundant base metal catalysts offer a cost-effective and sustainable alternative to traditional precious metal systems like platinum and rhodium. nih.gov

The relationship between the structure of the bis(imino)pyridine ligand and the catalytic activity and selectivity of the corresponding iron complex is a critical area of investigation. Research has established that the steric bulk of the N-aryl substituents on the imine nitrogen atoms plays a pivotal role in controlling selectivity.

In the hydrosilylation of TVCH, it was found that iron complexes bearing the most sterically demanding N-aryl groups, such as 2,6-diisopropylphenyl, provided the highest selectivity for monohydrosilylation at the C4-position. acs.org For instance, the complexes (iPrPDI)Fe(N2)2 and its electronically modified derivative (4-Me2N-iPrPDI)Fe(N2)2 were the most selective catalysts identified. acs.org This suggests that a sterically congested environment around the iron center favors the reaction at the most accessible vinyl group (C4) and disfavors subsequent reactions, thus enhancing chemoselectivity. Conversely, reducing the steric bulk on the N-aryl groups can lead to changes in activity and selectivity, and in some cases, can open pathways for catalyst deactivation through η6-arene coordination. acs.org

| Ligand N-Aryl Substituent | Effect on Catalysis | Reference Catalyst |

|---|---|---|

| Large (e.g., 2,6-diisopropylphenyl) | High selectivity for mono- and C4-regioselectivity | (iPrPDI)Fe(N2)2 |

| Smaller (e.g., 2,6-dimethylphenyl) | Higher activity, potentially lower selectivity | (MePDI)Fe(N2) |

| Electron-donating group on pyridine | Electronic modification of catalyst properties | (4-Me2N-iPrPDI)Fe(N2)2 |

Advanced Catalyst Systems and Ligand Design

Iron-Based Catalysts: Bis(imino)pyridine Iron Dinitrogen Complexes

Steric and Electronic Modularity of Pyridine(diimine)-Based Catalysts

Pyridine(diimine) (PDI) ligands are a class of "redox non-innocent" chelates that have proven instrumental in the design of highly active manganese catalysts for hydrosilylation. acs.org These ligands can act as electron reservoirs, stabilizing the manganese center and facilitating catalytic cycles that might otherwise be inaccessible for first-row transition metals, which often favor one-electron pathways. acs.orgacs.org

The modularity of the PDI framework allows for fine-tuning of both steric and electronic properties, which directly impacts catalytic activity and selectivity. For instance, the Trovitch group developed a manganese complex incorporating a pentadentate PDI ligand with phosphine (B1218219) donors, (Ph2PPrPDI)Mn. acs.orgacs.org This complex proved to be a highly active precatalyst for the hydrosilylation of ketones and esters, with turnover frequencies (TOFs) reaching up to 76,800 h-1. acs.org The electronic structure of this complex is crucial; it possesses an unpaired electron on the metal center, suggesting that catalysis may proceed after an electron transfer to the substrate. acs.org

Further investigations revealed that the phosphine donors in such complexes might dissociate during the catalytic cycle. acs.org This coordinative flexibility is a key aspect of the catalyst's function. The electronic properties can also be modulated by the addition of other molecules. For example, in related iron and cobalt iminobipyridine systems, the addition of pyridine can suppress olefin hydrosilylation while accelerating ketone hydrosilylation, effectively switching the chemoselectivity of the catalyst. nii.ac.jpresearchgate.net This highlights the profound influence of the electronic environment around the metal center on the catalytic outcome.

Manganese-Based Catalysts: β-Diketiminate Manganese Hydride Complexes

In the quest for effective manganese-based catalysts, β-diketiminate (BDI) ligands have emerged as a promising alternative to PDI systems, offering a more open coordination environment. rsc.org A notable example is the dimeric β-diketiminate manganese hydride complex, [(2,6-iPr2PhBDI)Mn(μ-H)]2, which has been successfully synthesized and characterized. rsc.orgnih.gov This compound is prepared by treating its chloride precursor with a hydride source like NaEt3BH and features high-spin Mn(II) centers. rsc.orgresearchgate.net

This dimeric manganese hydride has demonstrated significant efficacy in mediating the hydrosilylation of a wide range of alkenes at elevated temperatures (130 °C). rsc.orgrsc.org Crucially, it has been employed in the cross-linking of industrially relevant silicones derived from vinyl-terminated poly(dimethylsiloxane) and this compound, achieving this with catalyst loadings as low as 0.05 mol%. rsc.orgnih.govresearchgate.net The catalyst exhibits substrate-dependent regioselectivity, affording anti-Markovnikov products for aliphatic alkenes and Markovnikov products for styrenes. rsc.orgnih.gov

The table below summarizes the catalytic performance of [(2,6-iPr2PhBDI)Mn(μ-H)]2 in the hydrosilylation of various olefins, showcasing its anti-Markovnikov selectivity with aliphatic substrates.

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| 1-Hexene | n-C6H13SiH2Ph | 38 | >98% |

| 1-Octene | n-C8H17SiH2Ph | 48 | >98% |

| Allylbenzene | 3-Phenylpropyl(phenyl)silane | 36 | >98% |

| Cyclohexene (B86901) | Cyclohexyl(phenyl)silane | 48 | >98% |

Data sourced from studies on the hydrosilylation of alkenes using 0.5 mol% of [(2,6-iPr2PhBDI)Mn(μ-H)]2 with Phenylsilane (PhSiH3) at 130 °C. rsc.org

Comparison with Traditional Precious Metal Catalysts (e.g., Platinum-Based)

The chemical industry has long relied on precious metal catalysts, such as platinum-based systems like Speier's (H₂PtCl₆) and Karstedt's catalysts, for hydrosilylation reactions. ucsd.edu These catalysts are known for high activity and, in the case of Karstedt's catalyst, high selectivity. ucsd.edu For example, platinum catalysts are a cornerstone of the silicones industry, enabling the production of materials via the anti-Markovnikov hydrosilylation of alkenes. scispace.comnih.govresearchgate.net

However, the use of precious metals presents significant disadvantages. ucsd.edu These metals are characterized by their low terrestrial abundance, which leads to high costs and concerns regarding the sustainability of their sourcing. ucsd.edugoogle.com For instance, the relative abundances of nickel, platinum, and palladium are 0.0084%, 1.5 x 10⁻⁶%, and 5 x 10⁻⁷%, respectively, with precursor costs reflecting this scarcity. ucsd.edu Furthermore, platinum catalysts can be difficult to recover after a reaction, may catalyze undesirable side reactions, and can degrade into "platinum black," which contaminates the final products. ucsd.edu

This has spurred a shift towards catalysts based on earth-abundant transition metals like manganese, iron, and cobalt. scispace.comnih.govnih.gov Research has demonstrated that first-row transition metal complexes, when supported by appropriate ligand architectures, can not only compete with but in some cases outperform their precious metal counterparts in terms of activity and selectivity. scispace.comnih.gov The development of manganese catalysts, such as those based on PDI and BDI ligands, represents a significant step towards more economic and sustainable chemical processes, offering a low-cost and promising alternative to traditional platinum systems. elsevierpure.comacs.org

Mechanistic Pathways of Hydrosilylation

Understanding the mechanistic pathways of manganese-catalyzed hydrosilylation is essential for catalyst optimization and rational design. Studies have revealed that these reactions can proceed through several distinct mechanisms, depending on the catalyst structure and reaction conditions.

Olefin Insertion Mechanisms and Intermediates (e.g., Mn-Alkyl Complex)

A key mechanistic step in the hydrosilylation of olefins by manganese hydride catalysts is the insertion of the alkene into the manganese-hydride (Mn-H) bond. acs.orgrsc.org This pathway has been strongly supported by stoichiometric studies involving the β-diketiminate manganese hydride dimer, [(2,6-iPr2PhBDI)Mn(μ-H)]2. When this catalyst was reacted with 4-tert-butylstyrene, the dimeric structure dissociated, leading to the formation and subsequent isolation of a monomeric manganese alkyl complex, (2,6-iPr2PhBDI)Mn(CH(CH₃)(4-tBuPh)). rsc.orgrsc.orgnih.gov

The isolation of this secondary alkyl intermediate is a critical piece of evidence, as it confirms that the reaction proceeds via olefin insertion into the Mn-H bond and that this step governs the regioselectivity of the transformation. rsc.orgrsc.orgnih.gov For PDI-manganese systems, kinetic studies also point to an insertion mechanism. The insertion of the substrate into the Mn-H bond is proposed to be the rate-determining step, which is consistent with a first-order dependence on both the substrate and the silane. acs.org This migratory insertion is favored over insertion into a potential Mn-Si bond, which would lead to a high-energy intermediate with a sterically bulky tertiary alkyl ligand. acs.orgnih.gov

Role of Catalyst Precursors and Active Species Formation

The species introduced into the reaction vessel is often a precatalyst that must be converted into the catalytically active species under the reaction conditions. For example, the formally zerovalent complex (Ph2PPrPDI)Mn is considered a precatalyst. acs.orgnih.gov Upon addition of a silane like PhSiH₃, it can partially convert to the active manganese hydride species, (Ph2PPrPDI)MnH. acs.orgnih.gov

The formation of the active catalyst can also involve the dissociation of ligands from the precatalyst. In the case of Mn(CO)₅Br, computational and experimental studies suggest that catalyst activation requires the dissociation of a carbonyl (CO) ligand from the manganese center. chemrxiv.orgchemrxiv.org This creates a vacant coordination site necessary for the substrate to bind and enter the catalytic cycle, generating an active Mn(I) intermediate. chemrxiv.orgchemrxiv.org Similarly, for some (salan)MnCl complexes, activation with a halide abstractor like silver perchlorate (B79767) is necessary to open up a coordination site for catalysis to begin. mdpi.com It is also important to consider pathways that lead to catalyst deactivation. For instance, radical transfer from the catalyst to the substrate can lead to the formation of inactive dimeric manganese species. acs.orgnih.gov

σ-Bond Metathesis Considerations

While olefin insertion is a critical step, the regeneration of the catalyst and formation of the final product often involves a σ-bond metathesis reaction. nih.govresearchgate.net In a typical catalytic cycle, after the formation of the manganese-alkyl intermediate via olefin insertion, this intermediate reacts with the silane. nih.gov This occurs through a σ-bond metathesis step, which involves the concerted exchange of bonds, leading to the formation of the C-Si bond of the hydrosilylated product and the regeneration of the active manganese-hydride catalyst. nih.gov

Density Functional Theory (DFT) calculations on the Mn(CO)₅Br system support a concerted σ-bond metathesis pathway. chemrxiv.org In this mechanism, the Si-H bond of the silane interacts directly with a manganese-halide or manganese-alkyl bond in a transition state, leading to product formation. chemrxiv.orgresearchgate.net For example, an alkenyl-manganese intermediate can undergo σ-metathesis with a silane to yield the vinylsilane product and regenerate the catalytically active species. researchgate.net This mechanistic step is a common feature in hydrosilylation catalyzed by various transition metals and is crucial for closing the catalytic loop. acs.org

Kinetic Aspects of Hydrosilylation Reactions

The hydrosilylation of this compound is a crucial reaction for the synthesis of organosilicon compounds, particularly as intermediates for sulfur silanes used in applications like automobile tire manufacturing. This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl groups of the this compound molecule. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most common and efficient.

While specific kinetic data for the hydrosilylation of this compound is not extensively detailed in publicly available literature, the general kinetics of platinum-catalyzed hydrosilylation of olefins have been widely studied and can be applied to understand the reaction of this specific compound. The reaction mechanism, commonly referred to as the Chalk-Harrod mechanism, involves several key steps:

Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst, forming a platinum(II) hydride complex.

Olefin Coordination: The vinyl group of the this compound coordinates to the platinum center.

Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either the anti-Markovnikov (β-addition) or Markovnikov (α-addition) product. With many platinum catalysts, the anti-Markovnikov addition is highly favored.

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to release the final product and regenerate the platinum(0) catalyst.

Kinetic studies of similar hydrosilylation reactions often reveal a complex dependence on reactant concentrations. The reaction order with respect to the olefin, silane, and catalyst can vary depending on the specific catalytic system and reaction conditions. For example, at low silane concentrations, some platinum-catalyzed hydrosilylations have been found to be first-order in the platinum catalyst, second-order in the silane, and zero-order in the vinylic double bonds.

Polymerization and Cross-linking Reactions of this compound

This compound, with its three reactive vinyl groups, is a versatile monomer for polymerization and cross-linking reactions, leading to the formation of highly cross-linked polymer networks. These networks exhibit enhanced mechanical, thermal, and chemical resistance, making them suitable for a variety of applications.

Thiol-Ene Click Polymerization Mechanisms

Thiol-ene "click" chemistry is a highly efficient and versatile method for the synthesis of polymer networks from this compound. This reaction involves the addition of a thiol (R-SH) to the vinyl (ene) groups of the trivinylcyclohexane (B8502104) molecule. The reaction proceeds via a radical-mediated mechanism and is characterized by high yields, rapid reaction rates, and a lack of significant side products.

Photo-initiation is a common method to trigger the thiol-ene polymerization of this compound. In the presence of a photoinitiator, ultraviolet (UV) light is used to generate thiyl radicals (RS•) from the thiol molecules. These highly reactive radicals then initiate a chain reaction by adding across the vinyl double bonds of the this compound.

The key steps in the photo-initiated thiol-ene reaction are:

Initiation: The photoinitiator absorbs UV light and generates free radicals. These radicals then abstract a hydrogen atom from a thiol, forming a thiyl radical.

Propagation:

The thiyl radical adds to a vinyl group of the this compound, forming a carbon-centered radical.

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming a thioether linkage. This new thiyl radical can then participate in another addition reaction.

This chain-transfer mechanism allows the polymerization to proceed rapidly and efficiently. The use of photo-initiation offers excellent spatial and temporal control over the polymerization process, enabling the fabrication of complex three-dimensional structures.

The thiol-ene polymerization of this compound is a classic example of a step-growth polymerization. Unlike chain-growth polymerization where monomers are added one at a time to a growing polymer chain, in step-growth polymerization, monomers, dimers, and oligomers of all sizes can react with each other throughout the reaction.

The formation of the polymer network occurs through the sequential addition of thiols to the vinyl groups. As the reaction progresses, the molecular weight of the polymer chains increases, and eventually, a cross-linked network is formed at the gel point. This step-growth mechanism leads to the formation of homogeneous polymer networks with a narrow distribution of chain lengths.

The properties of the final polymer network are highly dependent on the polymerization time and the composition of the reaction mixture. Key factors that influence network formation include:

Stoichiometry: The molar ratio of thiol to ene functional groups is a critical parameter. A stoichiometric balance (1:1 ratio of thiol to vinyl groups) generally leads to the highest conversion and the most ideal network structure. Off-stoichiometry ratios can be used to control the cross-link density and tailor the final properties of the material.

Monomer Functionality: The trifunctionality of this compound, combined with the functionality of the thiol cross-linker (e.g., dithiols, trithiols, or tetrathiols), determines the theoretical cross-link density of the network. Higher functionality monomers lead to more densely cross-linked and rigid materials.

Light Intensity: In photo-initiated systems, the intensity of the UV light directly influences the rate of initiation and polymerization.

Polymerization Time: The extent of the reaction and the final network properties are directly related to the polymerization time. Longer reaction times allow for higher conversion of the functional groups, leading to a more complete and robust network structure.

By carefully controlling these parameters, the mechanical properties (e.g., modulus, hardness), thermal properties (e.g., glass transition temperature), and chemical resistance of the resulting thiol-ene network can be precisely tailored.

Copolymerization Strategies

This compound can be copolymerized with other vinyl monomers to create polymers with a wide range of properties. The incorporation of this compound as a comonomer can introduce branching and cross-linking into otherwise linear polymers, thereby modifying their mechanical and thermal characteristics.

One notable example is the copolymerization of this compound with propene using Ziegler-Natta catalysts. In this case, the this compound acts as a cross-linking agent, leading to the formation of a polypropylene (B1209903) network with improved properties.

The copolymerization behavior of this compound with other monomers can be predicted by their reactivity ratios (r1 and r2). These ratios describe the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.

If r1 > 1, the growing chain prefers to add its own monomer.

If r1 < 1, the growing chain prefers to add the other comonomer.

If r1 * r2 = 1, a random copolymer is formed.

If r1 and r2 are both close to 0, an alternating copolymer is likely to form.

Computational Chemistry in Reaction Pathway Elucidation

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms and material properties associated with this compound at a molecular level. Methods like quantum chemical calculations and molecular dynamics simulations offer insights that are often difficult to obtain through experimental means alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to explore reaction pathways, catalyst behavior, and molecular properties. acs.orgresearchgate.net DFT studies can elucidate the energetics and electronic structures of reactants, transition states, and products, providing a detailed picture of reaction mechanisms.

In the context of polymerization, DFT has been applied to study the copolymerization of α-olefins with various monomers. acs.org Such studies can reveal mechanistic details like comonomer binding energies to catalyst sites and the energy barriers for monomer insertion, which helps in understanding catalyst activity and selectivity. acs.org For a molecule like this compound, which has multiple stereoisomers (cis/trans configurations), DFT can be used to model how each isomer's geometry influences its reactivity. For example, computational modeling can show how the steric accessibility of the vinyl groups in different isomers affects catalyst binding and, consequently, the rate of polymerization.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For polymer science, MD is an invaluable tool for understanding the relationship between molecular structure and macroscopic properties, especially in complex systems like cross-linked polymer networks. arxiv.orgarxiv.org

Given that this compound is a trifunctional monomer capable of forming highly cross-linked networks, MD simulations can model the polymerization process itself and predict the structure and properties of the final thermoset material. tue.nl Simulations can track the formation of covalent bonds as the network grows, providing detailed information on:

Network Topology: Characterizing the distribution of strand lengths between cross-links, the formation of loops, and the presence of dangling chains. arxiv.orgtue.nl

Mechanical Properties: Simulating the response of the polymer network to external stress to predict its elasticity, shear modulus, and failure mechanisms. arxiv.orgarxiv.org

While building realistic, equilibrated models of polymer networks is a significant challenge, advanced simulation packages and methodologies allow researchers to study polymerization kinetics and generate reliable structures for further analysis. tue.nl

Advanced Materials Science Applications of 1,2,4 Trivinylcyclohexane Derivatives

Polymeric Materials for Separation Science

The application of 1,2,4-Trivinylcyclohexane in separation science is primarily centered on its use as a monomer in the fabrication of monolithic stationary phases for chromatography. These monolithic materials, characterized by a continuous, porous structure, offer distinct advantages over traditional particle-packed columns, including high permeability, low back pressure, and rapid mass transfer. nih.govnih.gov

Fabrication of Monolithic Capillary Columns for Chromatography

Monolithic capillary columns are prepared by the in-situ polymerization of a mixture typically containing monomers, a crosslinker, an initiator, and a porogenic solvent within a capillary tube. nih.gov The use of this compound in this process allows for the creation of a rigid, continuous porous rod. One effective method for fabricating these columns is through photo-initiated thiol-ene click polymerization, a rapid and efficient reaction. nih.gov For instance, a novel organic monolith was successfully prepared by the polymerization of this compound (TVCH) and pentaerythriol tetra(3-mercaptopropionate) (4SH) in a UV-transparent fused-silica capillary within 10 minutes. nih.gov The composition of the prepolymerization solution and the polymerization time are critical parameters that are optimized to control the morphology and permeability of the resulting monolith. nih.gov

The design of monolithic columns focuses on creating a uniform porous structure to ensure high separation efficiency. nih.gov The porosity of the monoliths can be controlled by adjusting the composition of the porogenic solvents, which are typically binary mixtures like dodecanol (B89629) and cyclohexanol. mdpi.com The ratio of monomer to solvent is a key factor in determining the final porous properties of the material. mdpi.com

Characterization of these porous structures is carried out using various techniques. Scanning electron microscopy (SEM) is employed to visualize the morphology of the monolith, revealing a network of interconnected globules and large through-pores that facilitate convective mass transfer. fishersci.com Nitrogen adsorption-desorption analysis is used to determine key parameters such as the specific surface area (calculated by the Brunauer-Emmett-Teller method), total pore volume, and pore size distribution (calculated by the Barrett-Joyner-Halenda method). mdpi.com For example, a monolithic column composed of a pure cross-linker was found to have a highly developed porous structure with a specific surface area of almost 600 m²/g. mdpi.com

| Parameter | Method of Determination | Typical Findings for TVCH-based Monoliths |

|---|---|---|

| Morphology | Scanning Electron Microscopy (SEM) | Uniform, porous structure with interconnected globules. nih.gov |

| Specific Surface Area | Nitrogen Adsorption-Desorption (BET method) | Can reach up to 600 m²/g depending on composition. mdpi.com |

| Pore Volume and Size | Nitrogen Adsorption-Desorption (BJH method) | Tunable by adjusting porogen composition. mdpi.com |

| Chemical Groups | Fourier Transform Infrared Spectroscopy (FT-IR) | Confirmation of the chemical structure of the polymer. nih.gov |

A significant advantage of monolithic columns is their high permeability, which allows for operation at high flow rates with relatively low back pressure. nih.govresearchgate.net The permeability of these columns can be an order of magnitude higher than that of traditional packed columns. researchgate.net This high permeability is attributed to the large, interconnected flow-through pores that are characteristic of monolithic structures. fishersci.com

The efficiency of a chromatographic column is often expressed in terms of the number of theoretical plates per meter. Monolithic columns prepared from this compound have demonstrated exceptionally high column efficiencies. For example, a monolith synthesized via thiol-ene polymerization with TVCH achieved a column efficiency of approximately 133,000 plates per meter for the separation of alkylbenzenes. nih.gov This high efficiency is a result of the uniform porous structure and the enhanced mass transfer facilitated by the monolith's architecture. nih.govfishersci.com Research has shown that monoliths can outperform traditional particle-packed columns for a wide range of plate counts, from 10,000 to 800,000. vub.be

| Property | TVCH-based Monolith Performance | Reference |

|---|---|---|

| Column Efficiency | ~133,000 plates/meter | nih.gov |

| Permeability | High, allowing for fast separations | researchgate.net |

Applications in Bioseparation and Proteomics

The unique properties of this compound-based monolithic columns make them highly suitable for the separation of complex biological samples, a field known as bioseparation. nih.gov Their application in proteomics, the large-scale study of proteins, is particularly noteworthy. wiley.com The fast mass transfer and high porosity of these columns are advantageous for the separation of large biomolecules like peptides and proteins. nih.govfishersci.com

Capillary liquid chromatography (cLC) utilizing monolithic columns is a powerful technique for the analysis of peptides and proteins. nih.gov The high efficiency and resolution of these columns enable the separation of complex peptide mixtures, such as those generated from the tryptic digest of proteins. researchgate.net In one study, a tryptic digest of human HeLa cells was well separated on a monolith-based column in a one-dimensional reversed-phase liquid chromatography-mass spectrometry (RPLC-MS/MS) setup, leading to the identification of 2,786 unique peptides and 685 proteins. researchgate.netnih.gov The performance of high-performance liquid chromatography (HPLC) in proteomics is heavily dependent on the efficiency of the separation material, and monolithic materials are considered next-generation materials for high-throughput protein and peptide analysis. nih.govwiley.com

To further enhance the separation of extremely complex biological samples, multidimensional liquid chromatography is employed. Hybrid monoliths, which combine different functionalities, are being developed for this purpose. researchgate.net A facile approach has been developed to prepare hybrid monoliths with both reversed-phase (RP) and strong cation-exchange (SCX) properties. researchgate.netnih.gov

These hybrid monoliths are used in two-dimensional LC-MS/MS for in-depth proteomic analysis. In a typical setup, the first dimension of separation is based on strong cation-exchange, followed by a second dimension of reversed-phase separation. researchgate.net This approach significantly increases the number of identified peptides and proteins. For instance, when a hybrid monolith system was used for the two-dimensional separation of a human HeLa cell tryptic digest, 9,744 unique peptides and 2,749 proteins were identified. researchgate.netnih.gov This represented a 249.7% increase in unique peptides and a 301.3% increase in identified proteins compared to a one-dimensional system. researchgate.net

| Chromatography Method | Sample | Unique Peptides Identified | Proteins Identified | Reference |

|---|---|---|---|---|

| 1D RPLC-MS/MS | Human HeLa Cell Tryptic Digest | 2,786 | 685 | researchgate.netnih.gov |

| 2D SCX-RPLC-MS/MS | Human HeLa Cell Tryptic Digest | 9,744 | 2,749 | researchgate.netnih.gov |

Silicones and Elastomeric Materials

The unique molecular structure of this compound makes it a valuable precursor for sophisticated silicones and elastomeric materials. Its ability to form highly cross-linked and durable polymer networks is central to its utility in this field. epo.org

Synthesis of Sulfur Silanes and Coupling Agents

The synthesis of advanced sulfur-containing silane (B1218182) coupling agents often begins with the functionalization of this compound. The vinyl groups on the TVCH molecule are reactive sites for hydrosilylation, a fundamental process in organosilicon chemistry.

A key application of TVCH is as an intermediate in the synthesis of sulfur silanes, which are critical for improving the performance of modern composite materials. google.com The process involves a hydrosilylation reaction where a silane containing a Si-H bond adds across the vinyl groups of the TVCH molecule. This reaction creates a stable silicon-carbon bond, functionalizing the cyclohexane (B81311) ring with silyl (B83357) groups. This hydrosilylation product serves as a key intermediate, which can then be further reacted to introduce sulfur-containing moieties, resulting in a bifunctional molecule capable of bridging inorganic fillers and organic polymers. google.com Research has shown that specific stereoisomers of TVCH can exhibit higher efficiency in hydrosilylation reactions, allowing for greater control over the synthesis of the final silane product. google.com

Development of Low Rolling Resistance Tire Formulations

A significant application for sulfur silanes derived from this compound is in the manufacturing of high-performance, fuel-efficient automobile tires. google.com These silanes act as coupling agents in "green tire" technology, which utilizes silica (B1680970) as a reinforcing filler in place of traditional carbon black.

The primary challenge in silica-filled rubber is the poor compatibility between the polar, hydrophilic silica surface and the nonpolar, hydrophobic rubber matrix. Sulfur silane coupling agents act as a molecular bridge to overcome this incompatibility. One end of the silane molecule (the alkoxysilyl group) bonds to the silanol (B1196071) groups on the silica surface, while the other end (the sulfur-containing group) chemically bonds with the polymer chains during the vulcanization process. researchgate.net

This robust chemical linkage enhances the reinforcing properties of silica, leading to a rubber composite with lower hysteresis. Hysteresis is the energy lost as heat when the tire flexes and deforms during rotation, and it is the primary contributor to rolling resistance. By reducing hysteresis, these advanced coupling agents significantly lower the tire's rolling resistance, which in turn improves the vehicle's fuel economy. researchgate.net The use of TVCH as a precursor for these silanes is valued for creating intermediates that help impart these low rolling resistance characteristics. google.com

Below is a table showing a representative formulation for a low rolling resistance tire tread and the typical impact of a silane coupling agent on key performance indicators.

| Component | Parts per Hundred Rubber (phr) | Function |

| Solution SBR (S-SBR) | 75 | Primary Polymer (Good Wet Grip & Low RR) |

| Butadiene Rubber (BR) | 25 | Secondary Polymer (Improves Wear Resistance) |

| Precipitated Silica | 80 | Reinforcing Filler |

| Silane Coupling Agent | 6.4 | Links Silica to Polymer, Reduces Hysteresis |

| Aromatic Oil | 35 | Processing Aid / Plasticizer |

| Zinc Oxide | 3 | Activator |

| Stearic Acid | 2 | Activator |

| Antioxidants/Antiozonants | 3 | Protection against Degradation |

| Sulfur | 1.5 | Curing Agent |

| Accelerators | 3.5 | Curing System |

Table 1: Representative Low Rolling Resistance Tire Tread Formulation. This table illustrates a typical composition. The specific type and amount of silane coupling agent are critical for performance.

Effect of Silane Coupling Agent on Tire Performance Indicators:

| Property | Without Silane Coupling Agent | With Silane Coupling Agent | Improvement |

| Tan δ at 60°C (Rolling Resistance) | High (e.g., 0.15) | Low (e.g., 0.09) | Lower |

| Tan δ at 0°C (Wet Grip) | Low (e.g., 0.25) | High (e.g., 0.35) | Higher |

| Abrasion Resistance | Moderate | High | Higher |

Table 2: Impact of Silane Coupling Agent on Key Dynamic Properties. A lower tan δ at 60°C indicates lower hysteresis and thus lower rolling resistance. A higher tan δ at 0°C is indicative of better wet grip performance.

Cross-linking Agents for Contact Lens Materials

A comprehensive literature search was conducted to identify the use of this compound as a cross-linking agent in the formulation of silicone hydrogel contact lenses. The search of scientific databases and patent literature did not yield specific research or commercial use of TVCH for this application. Common monomers and cross-linkers documented for silicone hydrogels include derivatives of siloxane (such as TRIS and PDMS), hydrophilic monomers like HEMA and NVP, and cross-linkers such as EGDMA. researchgate.netnih.govresearchgate.netclspectrum.com

Applications in Silicone Coatings and Aerospace Lubricants

While general literature suggests that polymers derived from this compound have applications in the aerospace and coatings industries, detailed research findings, specific formulations, or patent literature outlining its use in high-performance silicone coatings or aerospace lubricants were not identified in the conducted search. morressier.com

Materials for Optoelectronic Applications (e.g., Transparent LED Screens)

The encapsulation of light-emitting diodes (LEDs) requires materials with a unique combination of properties: high optical transparency, a high refractive index to enhance light extraction efficiency, and excellent thermal and photostability to prevent yellowing and degradation over the device's lifetime. rsc.orglaird.commdpi.com Thiol-ene photopolymerization has emerged as a highly effective method for producing superior LED encapsulants. rsc.org

This process involves a rapid and efficient reaction between a thiol-containing compound and an "ene" or vinyl-containing compound, which cures quickly at room temperature under UV light to form a stable, cross-linked network. rsc.org The three vinyl groups of this compound make it an ideal multifunctional monomer for creating densely cross-linked polymer networks via thiol-ene chemistry. epo.org

The resulting polysulfide networks are known to exhibit high refractive indices, a critical property for improving the light output of LEDs. rsc.org The step-growth nature of the thiol-ene polymerization minimizes shrinkage stress during curing, which is crucial for the integrity of delicate electronic components. While specific commercial encapsulants based on TVCH are not detailed in the search results, its chemical structure is highly suitable for creating polymers that meet the demanding requirements of optoelectronic applications.

Key Properties of Thiol-Ene Polymers for LED Encapsulation:

| Property | Requirement/Advantage |

| Curing Mechanism | Photo-curable (fast, room temperature, no mold needed) |

| Optical Transparency | High transmittance in the visible spectrum (>90%) |

| Refractive Index (RI) | High (typically >1.54) to enhance light extraction |

| Thermal Stability | Resistant to yellowing and degradation at high temperatures |

| Shrinkage Stress | Low, preventing damage to the LED chip and wire bonds |

| Gas Permeability | Low, protecting against sulfurization and oxidation |

Table 3: Desired Properties for LED Encapsulants Achievable with Thiol-Ene Chemistry.

Stimuli-Responsive Polymer Networks

Stimuli-responsive polymers, or "smart" polymers, are advanced materials designed to undergo significant changes in their properties in response to external triggers such as temperature, pH, or light. rsc.orglaird.comgoogleapis.com this compound serves as a foundational building block for creating such intelligent networks.

In one approach, TVCH is used to synthesize a trifunctional thiol cross-linker. This is achieved through a thiol-ene reaction where a molecule like hydrogen sulfide (B99878) is added across the three vinyl groups of TVCH. The resulting cyclohexane-1,2,4-triyl-tris(ethane-2,1-diyl)trithiol can then be used as a cross-linking agent in further polymerizations. When this trithiol cross-linker is incorporated into a polymer network containing specific functional groups (e.g., anthracene), the resulting material can exhibit stimuli-responsive behavior. For instance, networks have been created that show endothermic transitions originating from the melting of a crystalline anthracene-dimer phase, demonstrating a response to thermal stimuli. This allows for the design of materials that can change their mechanical or optical properties on demand, opening up applications in areas like soft robotics, sensing, and drug delivery.

Design Principles and Synthesis of Dynamic Networks

The trifunctional nature of this compound (TVCH), with its three reactive vinyl groups attached to a cyclohexane ring, makes it a valuable monomer for creating highly cross-linked polymer networks. smolecule.com This high degree of cross-linking enhances the durability, thermal stability, and chemical resistance of the resulting polymer networks. smolecule.com The spatial arrangement of the vinyl groups influences their accessibility for polymerization and the final properties of the material.

Dynamic covalent networks, such as vitrimers, can be designed using TVCH derivatives. These networks possess properties that transition from thermoset-like at lower temperatures to thermoplastic-like at elevated temperatures, allowing for reprocessing and reshaping. The design of such materials often involves incorporating dynamic covalent bonds into the polymer network. For instance, TVCH can be used in thiol-ene click chemistry systems. When reacted with multifunctional thiols, TVCH forms covalent adaptable networks (CANs) that can exhibit thermo-reversible behavior. smolecule.com In some systems, the incorporation of TVCH with compounds like 1,6-hexanedithiol (B72623) can create networks with self-healing properties through disulfide exchange at elevated temperatures. smolecule.com

The synthesis of these dynamic networks leverages the reactivity of the vinyl groups of TVCH. Photoinitiated thiol-ene click chemistry is a rapid and efficient method for forming these polymer networks under mild conditions. smolecule.com The gelation behavior during radical polymerization is complex due to the multifunctional nature of TVCH, which participates in both chain propagation and cross-linking reactions simultaneously. smolecule.com

Thermally Responsive and Re-curable Photopolymer Platforms

While the search results provide information on re-curable photopolymer platforms, such as those based on L-carvone which utilize dynamic thiol-Michael bonds for thermal depolymerization, a direct and detailed application of this compound in such specific thermally responsive and re-curable systems is not explicitly detailed in the provided search results. nih.govacs.org However, the principles of using dynamic covalent chemistry, for which TVCH is a suitable building block, are central to creating such materials. smolecule.com The development of photopolymers that can be depolymerized and subsequently re-cured often involves the incorporation of reversible bonds that can be cleaved and reformed. nih.govacs.org The vinyl groups in TVCH are suitable for various polymerization reactions, including those used in UV curing processes where it can act as a reactive diluent. specialchem.com

Novel thermo-responsive shape-memory photopolymers have been developed using other bio-based monomers, demonstrating the potential for creating smart materials. nih.gov These materials can be programmed into a temporary shape and recover their original form upon thermal stimulus. nih.gov The application of TVCH in such advanced systems would capitalize on its ability to form robust, cross-linked networks, which is a fundamental requirement for shape-memory polymers.

Applications in Adaptive Materials and Soft Actuators

Adaptive materials and soft actuators are devices that can change their shape or properties in response to external stimuli. sciltp.com Light-driven soft actuators, for example, convert light energy into mechanical deformation. sciltp.com The materials used in these applications are often flexible and can undergo significant, reversible changes in shape. sciltp.com While the search results describe various materials used for soft actuators, such as liquid crystalline networks (LCNs), a specific and detailed application of this compound in this context is not explicitly provided. sciltp.comtue.nl However, the fundamental properties of TVCH as a cross-linking agent to create robust and stable polymer networks are relevant to the development of the structural components of such adaptive materials. specialchem.com The ability to form highly cross-linked polymers is crucial for creating materials that can withstand repeated actuation cycles. smolecule.com

Functional Thin Film Technologies

Plasma-Polymerized Films for Surface Modification

Plasma polymerization is a technique used to deposit thin polymer films on various substrates, enabling surface modification. mdpi.commdpi.com this compound is a monomer that has been used to create plasma-polymerized films. researchgate.net These films can be deposited using an atmospheric-pressure plasma jet, which is a versatile method that does not require vacuum conditions. researchgate.netmdpi.com The resulting plasma-polymerized films from TVCH are often highly cross-linked due to the monomer's three vinyl groups. researchgate.net This high degree of cross-linking contributes to the stability of the films. researchgate.net

In some applications, TVCH has been co-polymerized with other monomers, such as tetrahydrofurfuryl methacrylate (B99206) (THFMA), to create water-stable, highly functional plasma-polymerized films. researchgate.net The properties of these films can be tuned by adjusting the plasma deposition parameters, such as the input power. researchgate.net The use of plasma treatment can modify the surface properties of polymers to improve adhesion, wettability, and biocompatibility. mdpi.commdpi.com

Stability Studies of Functionalized Coatings in Aqueous Environments

The stability of plasma-polymerized films in aqueous environments is crucial for many applications. Studies have been conducted on the stability of films deposited from this compound and its mixtures. researchgate.net When plasma-polymerized films of TVCH and THFMA were stored in de-ionized water for 24 hours, they experienced some thickness loss and the formation of ring-like structures on the surface, though their chemical composition remained largely unchanged as confirmed by Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net

The stability of these films was found to be dependent on the pH of the aqueous environment. For instance, the films were observed to completely delaminate from the substrate when stored in a solution with a pH of 10. researchgate.net In contrast, storage in a pH 4 solution led to swelling, partial delamination, and the formation of wrinkles on the coating's surface. researchgate.net The plasma input power during deposition also played a role in the long-term stability of the films in water. Films deposited at a plasma power of 5 W showed greater stability after 168 hours of immersion in water, with only a minimal additional thickness loss compared to those deposited at 3 W and 7 W. researchgate.net

Below is a data table summarizing the stability of plasma-polymerized films in different aqueous environments.

| Storage Condition | Observation |

| 24 hours in de-ionized water | Thickness loss, formation of ring-like structures, no change in chemical composition. researchgate.net |

| 24 hours in pH 10 buffer | Complete delamination from the substrate. researchgate.net |

| 24 hours in pH 4 buffer | Swelling, partial delamination, and formation of wrinkles. researchgate.net |

| 168 hours in de-ionized water (5 W plasma power) | Stable with minimal additional thickness loss (up to 2%). researchgate.net |

| 168 hours in de-ionized water (3 W and 7 W plasma power) | Further degradation with additional thickness losses up to 23%. researchgate.net |

Adhesion Properties of Films to Substrates

The adhesion of coatings to substrates is a critical factor for their performance and durability. mdpi.comnih.gov Plasma polymerization can be used to deposit thin films that act as an interfacial layer to improve the adhesion of subsequent coatings. researchgate.net The adhesion of plasma-polymerized films is influenced by both the surface properties of the substrate and the characteristics of the deposited film. mdpi.comnih.gov

Improving the adhesion of coatings to polymer substrates can be achieved by modifying the surface free energy or wettability of the substrate through plasma treatment. mdpi.comnih.gov However, the adhesion force does not always directly correlate with wettability, as other factors like the formation of a weak boundary layer can also play a role. mdpi.comnih.gov For plasma-polymerized films, good adhesion is often attributed to the formation of a highly cross-linked and dense network structure at the interface. researchgate.net While the provided search results discuss the general principles of adhesion for plasma-polymerized films, specific quantitative data on the adhesion of pure this compound films to various substrates were not detailed. However, it is noted that plasma treatment, in general, can significantly improve the adhesion of coatings. mdpi.comnih.govresearchgate.net

Emerging Research Directions and Future Outlook for 1,2,4 Trivinylcyclohexane Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity

A primary challenge in the synthesis and modification of 1,2,4-Trivinylcyclohexane is controlling selectivity, both in the initial production from 1,5,9-cyclododecatriene (B1592173) and in subsequent polymerization or functionalization reactions. google.com Research is actively pursuing novel catalytic systems to achieve greater control over isomeric purity and reaction outcomes.

The synthesis of 1,5,9-cyclododecatriene, the precursor to TVCH, is achieved through the selective trimerization of butadiene, often catalyzed by systems like titanium tetrachloride combined with ethylaluminum sesquichloride. The subsequent thermal rearrangement to TVCH can be influenced by catalysts to improve conversion rates and selectivity, minimizing unwanted side reactions. google.com Palladium-based catalysts on supports such as carbon or alumina (B75360) have been shown to lower the required reaction temperatures for the thermal isomerization of the precursor. Additionally, chromium oxide on an alumina support has been explored as a catalyst for preparing TVCH. google.com

In post-synthesis applications, particularly for advanced materials used in tires, the selective hydrosilylation of TVCH is critical. Iron-based catalysts have demonstrated exceptional selectivity for the monohydrosilylation of the vinyl group at the C4 position, a level of precision that surpasses traditional platinum catalysts. This high selectivity is crucial for producing intermediates for sulfur silanes, which are used to manufacture tires with lower rolling resistance. Other transition metal catalysts, such as those based on iridium, are being investigated for novel synthetic routes to functionalized cyclohexanes, which could provide new pathways for synthesizing or modifying TVCH with high stereocontrol. smolecule.com

| Catalyst System | Application | Key Finding/Advantage |

| Titanium tetrachloride / Ethylaluminum sesquichloride | Synthesis of 1,5,9-cyclododecatriene (precursor) | Catalyzes the selective trimerization of butadiene. |

| Palladium on Carbon/Alumina | Thermal isomerization of 1,5,9-cyclododecatriene | Lowers the required reaction temperature to the 450–550°C range. |

| Chromium Oxide on Alumina | Synthesis of this compound | Alternative catalytic system for TVCH preparation. google.com |

| Iron-based catalysts | Selective hydrosilylation of TVCH | Unprecedented selectivity for the monohydrosilylation at the C4 position, surpassing platinum catalysts. |

| Iridium-based catalysts | Synthesis of functionalized cyclohexanes | Potential for novel synthetic routes with high stereocontrol. smolecule.com |

Development of Sustainable Synthetic Methodologies

In line with the principles of green chemistry, a significant research thrust is the development of more sustainable methods for producing and utilizing this compound. jddhs.comresearchgate.net This involves exploring renewable feedstocks, improving energy efficiency, and designing circular polymer systems.

While current TVCH production relies on petrochemical precursors derived from butadiene, its molecular structure is compatible with bio-derived feedstocks like terpenes. smolecule.com Research into converting these renewable resources into valuable chemical intermediates like TVCH is a key area of future development. This aligns with the broader goal of reducing the chemical industry's dependence on fossil fuels. rscspecialitychemicals.org.uk